molecular formula C10H16ClN B1474174 3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1949836-79-6

3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1474174
CAS RN: 1949836-79-6
M. Wt: 185.69 g/mol
InChI Key: CURHNONNQUVESL-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride” is likely to be a derivative of this family.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Enantioselective Construction and Synthesis

  • The 8-azabicyclo[3.2.1]octane scaffold, a core part of the tropane alkaloid family, has been a significant focus for stereoselective synthesis. Research in this area has primarily involved the preparation of this structure in a stereoselective manner. Several methodologies achieve stereochemical control either in the transformation generating the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives (S. Rodríguez et al., 2021).

Synthesis of Azatropane and Analogs

  • Efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been developed, using amide activation. This process also led to the creation of several 3-substituted analogs of azatropane, evaluated for their affinity at D2 and 5-HT2A receptors (R. Singh et al., 2007).

Stereoselective Synthesis of Arylideneazabicyclooctanes

  • An efficient stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes has been described. This involved aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides, offering a straightforward approach to the 6-azabicyclo[3.2.1]octane nucleus incorporated in many biologically active compounds (M. Yeh et al., 2017).

Study of 1-Azabicyclo[2.2.2]octane-3-Carboxylic Acid Hydrochlorides

  • Research on esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride used NMR spectroscopy for structural analysis. This work helped in the unambiguous assignment of bicyclic carbon and proton resonances, crucial for understanding the structural aspects of these compounds (M. Arias-Pérez et al., 2001).

Development of Imines and Pyrrolidine Derivatives

  • Lewis acid catalyzed [3+2] cycloadditions have been used to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives, including pharmaceutically relevant azabicyclo[3.2.1]octane (K. Verma et al., 2017).

Synthesis of Scopine Derivatives

  • A new method for synthesizing scopine containing β-amino acid derivatives was developed, potentially significant as physiologically active compounds. This research highlights the versatility of the azabicyclo[3.2.1]octane (tropane) fragment in the synthesis of medical compounds (L. Vlasova et al., 2006).

Applications in Monoamine Transporters

  • Studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives investigated their relationship with dopamine, serotonin, and norepinephrine transporters, providing insights into the structure-activity relationships of these compounds (S. Cararas et al., 2011).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride” and similar compounds may have potential applications in the development of new pharmaceuticals and other products.

properties

IUPAC Name

3-cyclopropylidene-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-7(1)8-5-9-3-4-10(6-8)11-9;/h9-11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURHNONNQUVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride

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